molecular formula C8H16ClNS B1531438 7-Thia-1-azaspiro[4.5]decane hydrochloride CAS No. 2098055-64-0

7-Thia-1-azaspiro[4.5]decane hydrochloride

Cat. No. B1531438
CAS RN: 2098055-64-0
M. Wt: 193.74 g/mol
InChI Key: XEMHIJQPHDDIQV-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 2098055-64-0 . It has a molecular weight of 193.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 7-Thia-1-azaspiro[4.5]decane hydrochloride is 1S/C8H15NS.ClH/c1-3-8(9-5-1)4-2-6-10-7-8;/h9H,1-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Thia-1-azaspiro[4.5]decane hydrochloride is a powder that is stored at room temperature . Its molecular weight is 193.74 g/mol . The compound’s InChI key is XEMHIJQPHDDIQV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

This compound has been synthesized and characterized, with its chemical properties being documented. It is a white crystalline powder, soluble in water and methanol, with a molecular weight of 241.80 g/mol, a melting point range of 167-170°C, and a boiling point of 403.9°C. The molecular formula is C11H20ClNS, and it has a density of 1.13 g/cm3 .

Pharmaceutical Testing

“7-Thia-1-azaspiro[4.5]decane hydrochloride” is available for purchase for pharmaceutical testing, indicating its use in drug development or as a reference standard for laboratory testing .

Anticancer Activity

There is mention of the compound’s anticancer activity, specifically in the form of 1,3,4-thiadiazole thioglycosides . However, detailed applications in this field are not provided in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

9-thia-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-3-8(9-5-1)4-2-6-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMHIJQPHDDIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCSC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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